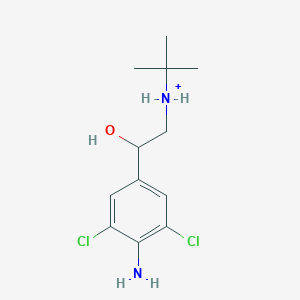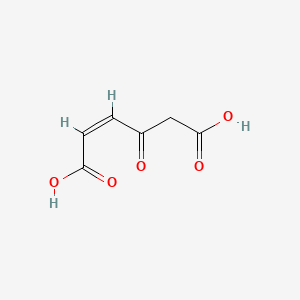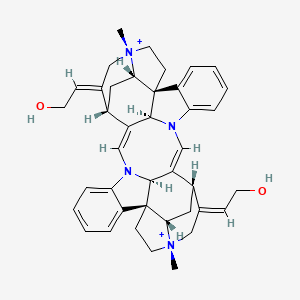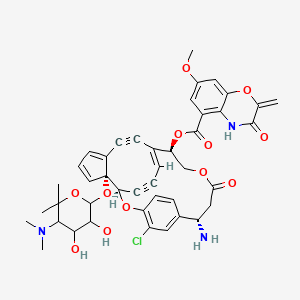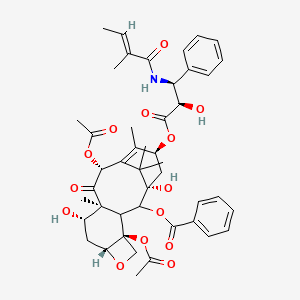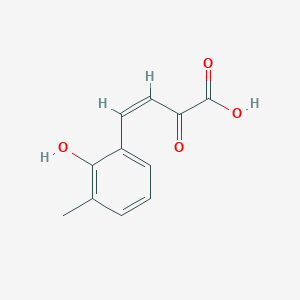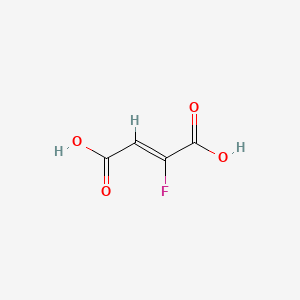
フルオロフマル酸
説明
Synthesis Analysis
The synthesis of fluorofumaric acid primarily involves the dehydrofluorination of fluorosuccinic acids, a reaction characterized by the elimination of hydrogen fluoride. The kinetics and activation energies associated with these reactions have been meticulously studied, revealing the influence of the fluorine atoms' positions and the specific difluorosuccinic acid isomers on the reaction outcomes. Notably, both diastereomeric 2,3-difluorosuccinic acids yield fluorofumaric acid, albeit through different elimination mechanisms, underscoring the versatility and complexity of synthesizing fluorinated compounds (Hudlický & Glass, 1983).
Molecular Structure Analysis
The molecular structure of fluorofumaric acid and its derivatives has been explored through various spectroscopic techniques. For example, the vibrational spectra of 5-fluorocytosine and fumaric acid, and their cocrystal, have provided insights into the distinct fingerprint spectra in the terahertz region, which are significantly different from those of the raw starting materials. Such studies not only reveal the unique molecular structure of fluorofumaric acid derivatives but also illustrate the potential for creating novel cocrystals with distinct physical properties (Du et al., 2017).
Chemical Reactions and Properties
The chemical reactions and properties of fluorofumaric acid derivatives have been extensively studied, showcasing the compound's versatility and potential in various applications. For instance, the biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid highlights the innovative approaches being developed to incorporate fluorine into organic molecules, expanding the molecular space for discovery in medicine, agriculture, and materials science. Such synthesis processes underscore the environmental and safety advantages of biocatalytic methods over traditional chemical synthesis techniques (Liu et al., 2022).
Physical Properties Analysis
The physical properties of fluorofumaric acid and its derivatives are crucial for their application in various fields. The spectroscopic study of the interaction between 5-fluorouracil and DNA, for example, has shed light on the intercalation mechanisms and the structural and conformational changes on the DNA duplex. Such studies are pivotal in understanding the biophysical and biochemical features of fluorinated nucleic acids, further enhancing their biomedical applications (Jangir et al., 2011).
Chemical Properties Analysis
The chemical properties of fluorofumaric acid are deeply influenced by the presence of fluorine atoms, which confer unique biological, physical, and chemical properties on fluoroalkylated compounds. The controlled fluoroalkylation reactions facilitated by visible-light photoredox catalysis are a testament to the advancements in synthesizing fluoroalkylated substances, highlighting the significant attention these compounds have garnered across various disciplines, especially pharmaceutical chemistry (Chatterjee et al., 2016).
科学的研究の応用
生化学:蛍光プローブ
フルオロフマル酸誘導体は、蛍光プローブの合成に使用されており、生化学における生物学的プロセスの検出とイメージングに不可欠なツールです 。これらのプローブは、細胞内の特定の刺激に応答するように設計することができ、細胞機能についての洞察を提供し、疾患の診断を支援します。
環境保護:汚染監視
環境科学では、フルオロフマル酸などのフッ素化化合物は、汚染物質を監視するためのセンサーを開発するために使用されます 。これらのセンサーは、低濃度の有害物質を検出することができ、環境保護の取り組みに役立ちます。
疾患予防:核酸ワクチン
研究によると、フッ素化化合物は、核酸ベースワクチンの安定性と送達を強化することができます 。フルオロフマル酸は、このようなワクチンの開発に貢献し、感染症の予防において可能性を秘めています。
材料科学:フッ素化ポリマー
フルオロフマル酸は、フッ素化ポリマーの生成に関与しており、化学的耐性や電気絶縁性などのユニークな特性により、材料科学で応用されています 。これらの材料は、電子機器や自動車など、さまざまな産業で使用されています。
分析化学:センシング技術
分析化学では、フルオロフマル酸から得られたフッ素化化合物は、高度なセンシング技術を開発するために使用されます 。これらのセンサーは、高い特異性と感度で、幅広い化学種を検出することができます。
有機合成:合成中間体
フルオロフマル酸は、複雑な有機分子の合成のための前駆体として役立ちます 。その誘導体は、医薬品や農薬の生成における中間体として使用され、有機合成におけるその汎用性を示しています。
医薬品研究:創薬
薬物分子にフッ素原子を導入すると、その薬物動態学的および薬力学的特性を大幅に変更することができます 。フルオロフマル酸は、フッ素含有薬物の開発において役割を果たし、その有効性と安全性プロファイルを向上させる可能性があります。
医薬品用途:診断画像
フルオロフマル酸から得られたものも含め、フッ素化化合物は、診断画像で画像のコントラストを強化するために使用されます 。この用途は、医療診断において極めて重要であり、より正確な疾患の検出と監視を可能にします。
特性
IUPAC Name |
(Z)-2-fluorobut-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FO4/c5-2(4(8)9)1-3(6)7/h1H,(H,6,7)(H,8,9)/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OISKHJXTRQPMQT-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(=O)O)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(=O)O)\F)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
672-18-4 | |
| Record name | 2-Fluorofumarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC403467 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403467 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2Z)-2-fluorobut-2-enedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does fluorofumaric acid interact with enzymes, and what are the downstream effects?
A1: Fluorofumaric acid acts as a substrate for the enzyme fumarate hydratase []. This enzyme typically catalyzes the reversible hydration of fumarate to malate. The research suggests that the interaction of fluorofumaric acid with fumarate hydratase likely proceeds through a carbonium ion-like intermediate during the hydration process []. While the exact downstream effects aren't detailed in the provided papers, the introduction of a fluorine atom could alter the enzymatic reaction rate or even lead to the formation of alternative products compared to the natural substrate, fumarate.
Q2: What is the structural characterization of fluorofumaric acid?
A2: While the provided excerpts don't explicitly state the molecular formula and weight of fluorofumaric acid, they do provide insights into its structure. Based on its name and its behavior as a substrate for fumarate hydratase, we can infer that it is a fluorinated derivative of fumaric acid. Therefore, it likely possesses a similar structure with a fluorine atom substituting one of the hydrogens. Detailed spectroscopic data is not provided in the excerpts.
Q3: Is there evidence of fluorofumaric acid being a metabolic intermediate?
A3: Yes, research suggests that fluorofumaric acid could be a metabolic intermediate in the breakdown of certain fluorinated compounds. A study examining the degradation of p-fluorophenylacetic acid by a Pseudomonas species found that fluorofumaric acid is formed from monofluorosuccinic acid via the enzyme fumarase []. This conversion is a key step in the proposed pathway for the microorganism to utilize p-fluorophenylacetic acid as an energy source.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



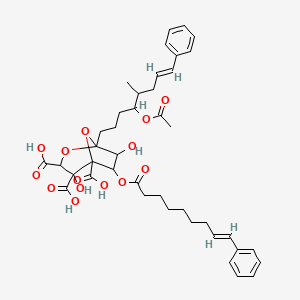


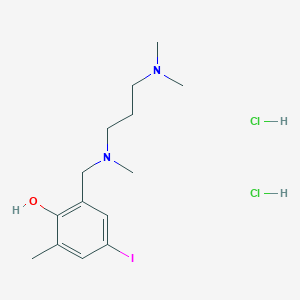
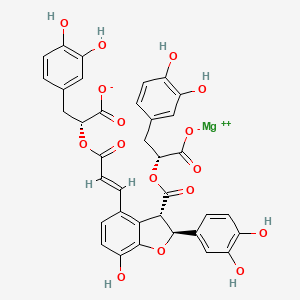
![(4R,5S,6S)-3-[(3S,5R)-5-[4-[(1R)-1,3-diamino-3-oxopropyl]phenyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B1239985.png)
![(E)-N-[(3S,6S,9S,12R,15S,18E,21S,22R)-6-(2-amino-2-oxoethyl)-12-benzyl-9-[(1S)-1-hydroxyethyl]-3-(hydroxymethyl)-18-[(4-hydroxyphenyl)methylidene]-19,22-dimethyl-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]-3-[2-[(Z)-pent-1-enyl]phenyl]prop-2-enamide](/img/structure/B1239986.png)
